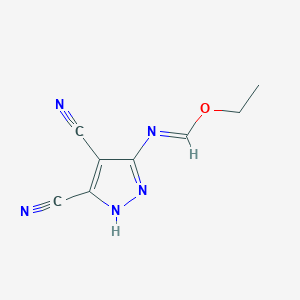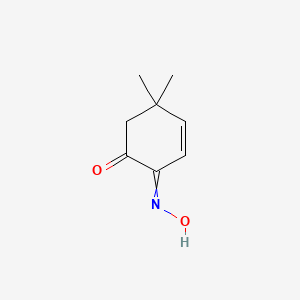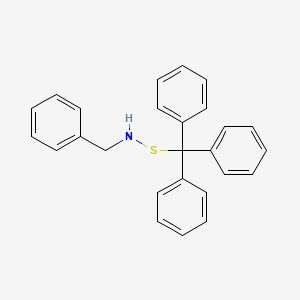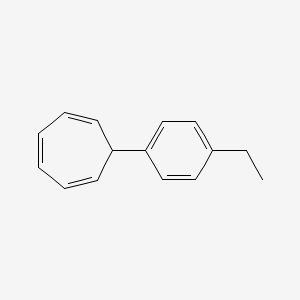
Anthranilic acid, N-benzoyl-3,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-benzoyl-3,5-diiodo- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of benzoyl and diiodo groups at specific positions on the anthranilic acid structure. It is a white or yellow solid with a sweetish taste and is amphoteric, meaning it contains both acidic and basic functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-benzoyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by benzoylation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The benzoylation step involves the reaction of the iodinated anthranilic acid with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for anthranilic acid derivatives often start with phthalic anhydride, which undergoes amination to form phthalamic acid. This intermediate is then decarbonylated via a Hofmann rearrangement induced by hypochlorite to yield anthranilic acid. The subsequent steps involve iodination and benzoylation as described above .
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-benzoyl-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atoms, yielding less substituted derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less iodinated derivatives .
Applications De Recherche Scientifique
Anthranilic acid, N-benzoyl-3,5-diiodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of anthranilic acid, N-benzoyl-3,5-diiodo- involves its interaction with specific molecular targets. The benzoyl and diiodo groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: The parent compound, which lacks the benzoyl and diiodo groups.
3,5-Diiodoanthranilic acid: Similar structure but without the benzoyl group.
N-Benzoylanthranilic acid: Similar structure but without the iodine atoms.
Uniqueness
Anthranilic acid, N-benzoyl-3,5-diiodo- is unique due to the presence of both benzoyl and diiodo groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
86166-39-4 |
|---|---|
Formule moléculaire |
C14H9I2NO3 |
Poids moléculaire |
493.03 g/mol |
Nom IUPAC |
2-benzamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C14H9I2NO3/c15-9-6-10(14(19)20)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
Clé InChI |
ZBYHDRJUYBZIBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2I)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14401756.png)
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)


![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)

![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)



![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
